molecular formula C15H14N4O3S B11150861 methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate

Cat. No.: B11150861
M. Wt: 330.4 g/mol
InChI Key: GBBDMLJTCDRZBC-UHFFFAOYSA-N
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Description

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiazole ring, an indazole moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the indazole moiety through a series of coupling reactions. The final step involves esterification to introduce the carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is of interest for developing new pharmaceuticals, particularly in the areas of anti-cancer and anti-inflammatory drugs.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with various enzymes and receptors, modulating their activity. The thiazole ring can also participate in binding interactions, enhancing the compound’s overall biological activity. These interactions can lead to the inhibition of specific enzymes or the activation of signaling pathways, resulting in the compound’s therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-methyl-2-{[(1-methyl-1H-indazol-3-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate is unique due to the combination of the thiazole and indazole moieties, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H14N4O3S

Molecular Weight

330.4 g/mol

IUPAC Name

methyl 5-methyl-2-[(1-methylindazole-3-carbonyl)amino]-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C15H14N4O3S/c1-8-11(14(21)22-3)16-15(23-8)17-13(20)12-9-6-4-5-7-10(9)19(2)18-12/h4-7H,1-3H3,(H,16,17,20)

InChI Key

GBBDMLJTCDRZBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C2=NN(C3=CC=CC=C32)C)C(=O)OC

Origin of Product

United States

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